![molecular formula C20H19ClFN3O B2459394 8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185119-95-2](/img/structure/B2459394.png)
8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic compound that belongs to the class of spirocyclic triazaspirodecane derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Antipsychotic Agent Research
A study on 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one and related compounds showed potential antipsychotic profiles in biochemical and behavioral pharmacological test models. These compounds demonstrated a reduced propensity for neurological side effects, suggesting potential for antipsychotic drug development without the common side effects associated with such medications (L. Wise et al., 1985).
ORL1 Receptor Agonists
Research identified 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. This discovery led to the synthesis of optimized ligands with high affinity for the ORL1 receptor, acting as full agonists in biochemical assays. This development suggests potential therapeutic applications in treating conditions modulated by the ORL1 receptor (S. Röver et al., 2000).
Anticonvulsant Activity
A series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, containing fluoro or trifluoromethyl substituents, were synthesized and tested for anticonvulsant activity. The introduction of fluoro or trifluoromethyl substituents increased anticonvulsant activity, offering insights into the design of new anticonvulsant drugs (J. Obniska et al., 2006).
Dopamine D2-Receptor Antagonist Study
8-[3-(4-Fluorophenoxy) propyl]-1-phenyl-1,3,8-triazaspiro[4, 5]decan-4-one (AMI-193) was developed as a 5-HT(2A)-selective antagonist with potential use in behavioral studies. It also acts as a potent dopamine D(2)-receptor antagonist, suggesting its D(2)-antagonist effects play a prominent role in its behavioral pharmacology, offering a basis for further exploration in the treatment of psychiatric disorders (P. Czoty & L. Howell, 2000).
properties
IUPAC Name |
8-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-16-6-4-14(5-7-16)13-25-10-8-20(9-11-25)23-18(19(26)24-20)15-2-1-3-17(22)12-15/h1-7,12H,8-11,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCSLALYFLBTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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